Chloromethyl chlorosulfate is a chemical compound with the molecular formula and a molecular weight of 165 g/mol. It is classified as an electrophilic reagent and is particularly notable for its ability to chloromethylate various substrates without producing bischloromethyl ether, a potent carcinogen, as a by-product . The compound is primarily used in organic synthesis and has garnered attention for its unique reactivity profile.
Chloromethyl chlorosulfate exhibits a range of chemical reactivity, particularly with nucleophiles. It reacts rapidly with anionic nucleophiles such as halide or acetate ions, leading to nucleophilic displacement of the chlorosulfate moiety . The reactivity order has been established as follows: methyl chlorosulfate > methylene bis(chlorosulfate) > chloromethyl chlorosulfate >> dichloromethane .
In addition to nucleophilic substitutions, chloromethyl chlorosulfate can also undergo reactions with active methylene compounds under phase transfer conditions, yielding various derivatives .
Chloromethyl chlorosulfate can be synthesized through several methods:
Chloromethyl chlorosulfate is utilized in various applications:
Interaction studies have shown that chloromethyl chlorosulfate exhibits unique reactivity patterns with different nucleophiles. For instance, when reacting with sodium phenoxide in tetrahydrofuran, it leads to nucleophilic displacement of sulfur-bound chloride rather than typical halide reactions . This behavior highlights its versatility as a reagent in organic synthesis.
Chloromethyl chlorosulfate shares similarities with other compounds in the chlorosulfate family but stands out due to its unique reactivity and lower toxicity profile. Below are some similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl Chlorosulfate | CH3ClO3S | More reactive than chloromethyl chlorosulfate |
Methylene Bis(Chlorosulfate) | C2H4Cl2O6S2 | By-product of reactions involving chloromethyl chlorosulfate |
Chlorodimethylsulfonium Chloride | C2H6ClO2S | Used as a methylating agent but more toxic |
Chloromethyl chlorosulfate's distinct advantage lies in its ability to perform electrophilic substitutions effectively while minimizing hazardous by-products compared to its counterparts.
Chloromethyl chlorosulfate, systematically named chlorosulfuric acid chloromethyl ester, is defined by the IUPAC name chloromethyl sulfurochloridate. Its molecular formula, $$ \text{CH}2\text{Cl}2\text{O}3\text{S $$, corresponds to a molecular weight of 164.98 g/mol. The compound features a sulfonate group ($$ \text{SO}3 $$) bonded to a chloromethyl moiety ($$ \text{CH}_2\text{Cl} $$), creating a polar, moisture-sensitive liquid with a density of 1.65 g/cm³ at 20°C.
Property | Value | Source |
---|---|---|
Molecular Formula | $$ \text{CH}2\text{Cl}2\text{O}_3\text{S} $$ | |
Boiling Point | 50°C at 10 mmHg | |
Refractive Index | 1.45 | |
Synonyms | Chloromethyl chlorosulphate, CMCS, MFCD00041547 |
The compound’s reactivity stems from its electrophilic chlorosulfate group, enabling nucleophilic substitutions in synthetic pathways.
The synthesis of chloromethyl chlorosulfate was first reported in the mid-20th century, but advancements in catalytic methods emerged in the 2000s. Early routes involved the reaction of dichloromethane ($$ \text{CH}2\text{Cl}2 $$) with sulfur trioxide ($$ \text{SO}3 $$), yielding CMCS via $$ \text{SO}3 $$-mediated C–Cl bond insertion. However, this method faced scalability challenges due to byproduct formation.
A breakthrough occurred in 2012 with the development of a high-yield (92%) process using chloroiodomethane ($$ \text{CH}2\text{ICl} $$) and chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$). This method minimized iodide byproducts through oxidative removal, enhancing purity (>99% GC). Subsequent refinements introduced phase-transfer catalysis and boron tribromide ($$ \text{BBr}_3 $$) as co-catalysts, improving reaction efficiency.
Chloromethyl chlorosulfate serves as a versatile reagent across multiple domains:
The most fundamental synthetic route involves the direct reaction of liquid sulfur trioxide with dichloromethane at room temperature [2] [3]. This process operates through sulfur trioxide insertion into the carbon-chlorine bonds of dichloromethane, yielding chloromethyl chlorosulfate as the primary product alongside methylene bis(chlorosulfate) as a secondary product [3] [5].
The classical procedure involves adding six moles (480 grams) of sulfur trioxide to six moles (510 grams) of well-stirred methylene chloride over a period of 65 minutes [2]. Temperature control is critical, with the reaction mixture maintained at 25-28 °C by suspending the reaction flask over dry ice chunks [2]. The slight exotherm generated during the addition requires careful management to prevent decomposition of the desired product.
Following the completion of sulfur trioxide addition, the reaction mixture undergoes a stabilization process involving the sequential addition of sodium carbonate (20 grams) and sodium bicarbonate (47 grams) [2]. The sodium carbonate is added ten minutes after sulfur trioxide addition completion, and the slurry is stirred for one hour [2]. Subsequently, sodium bicarbonate is added and the mixture is stirred for an additional ten minutes [2].
The product distribution from this classical synthesis route yields chloromethyl chlorosulfate in 37.3% yield based on infrared and nuclear magnetic resonance spectral analysis [2]. The reaction also produces methylene bis(chlorosulfate) as a significant byproduct, with the combined distilled yield reaching 86.6% [2]. The chloromethyl chlorosulfate fraction is collected at 55-58 °C at 18 mmHg pressure through vacuum distillation [2].
An alternative classical synthesis approach utilizes boron tribromide as a catalyst in combination with fuming sulfuric acid and dichloromethane [4]. This method represents a modification of the direct sulfur trioxide approach, incorporating Lewis acid catalysis to enhance reaction efficiency and selectivity.
The boron tribromide-catalyzed procedure involves slowly adding fuming sulfuric acid with a concentration of 65% over 1-2 hours at 10-20 °C [4]. The reaction mixture contains 17 grams of boron tribromide catalyst per mole of dichloromethane (84.93 grams), with 2.5 moles of fuming sulfuric acid (307.92 grams) [4]. The reaction temperature is carefully controlled and maintained at 20-30 °C for a reaction time of 4 hours [4].
Following reaction completion, the mixture undergoes neutralization through the slow addition of aqueous sodium bicarbonate solution until the pH reaches 7-8 [4]. The mixture is allowed to stand for phase separation, and the upper organic layer is collected and dried over anhydrous sodium sulfate [4]. After filtration, this procedure yields 229 grams of mixed products, with the main product being methyl dichlorosulfonate (85% yield) and chloromethyl chlorosulfate as a byproduct (12% yield) [4].
While specific literature detailing sulfuryl chloride-mediated synthesis of chloromethyl chlorosulfate was not extensively documented in the available research, the general approach would involve the use of sulfuryl chloride as both a chlorinating agent and sulfur source [14]. This method would theoretically proceed through radical mechanisms similar to those observed in related organosulfur compound syntheses, where sulfuryl chloride participates in the formation of sulfur-containing intermediates that subsequently react with chlorinated methyl groups.
A highly efficient and scalable synthesis method has been developed utilizing chloroiodomethane and chlorosulfonic acid as starting materials [1] [10]. This process represents a significant advancement in chloromethyl chlorosulfate synthesis, achieving 92% solution yield with greater than 99% purity as determined by gas chromatography area percentage [1] [10].
The chlorosulfonic acid-mediated process leverages a unique iodide oxidation mechanism to drive the equilibrating displacement reaction to full conversion [1] [10]. The reaction utilizes two equivalents of chlorosulfonic acid per equivalent of chloroiodomethane, with excess chlorosulfonic acid serving both as a reactant and as an oxidizing agent for the byproduct hydrogen iodide [16].
The mechanism involves the rapid oxidation of hydrogen iodide byproduct to molecular iodine, accompanied by the production of sulfur dioxide and hydrogen chloride [16]. This oxidation removes the potential for reaction reversibility, driving the displacement process to completion [16]. The resulting iodine byproduct is further oxidized and removed as iodate to prevent iodide-induced decomposition of the chloromethyl chlorosulfate product [1] [10].
A critical aspect of this process is the management of iodine byproduct formation [16]. The oxidation of hydrogen iodide to molecular iodine creates highly dense iodine solids that settle at the bottom of the reactor, potentially complicating reaction stream transfers [16]. To address this issue, the process incorporates additional oxidation steps to convert iodine into more manageable iodate species [16].
The reaction mixture from this process is relatively free of impurities, with bischloromethyl sulfate being the primary contaminant [16]. The bischloromethyl sulfate content ranges from 15 mole percent in the absence of solvent to 9 mole percent under more dilute conditions [16]. This process provides an efficient and scalable protocol that is particularly suitable for industrial applications requiring high purity chloromethyl chlorosulfate [1] [10].
Phase transfer catalysis represents an important approach for chloromethyl chlorosulfate synthesis in aqueous systems, particularly for industrial applications where environmental considerations and cost-effectiveness are paramount [24]. The process involves the use of quaternary ammonium salts as phase transfer catalysts to facilitate the reaction between aqueous and organic phases.
The catalytic system operates through the formation of equilibrating zwitterionic molecular complexes between sulfur trioxide and dichloromethane in ratios of 1:1, 2:1, and higher stoichiometries [3] [24]. Trimethyl borate serves as an effective catalyst, with the reaction showing first-order dependence on catalyst concentration and third-order dependence on sulfur trioxide concentration [3] [7].
The phase transfer catalysis approach allows for the reaction to proceed under milder conditions compared to purely organic systems [24]. The process can be conducted in homogeneous solution using acetonitrile as a solvent, or in two-phase systems employing chloroform and water [24]. The reaction with halide ions such as chloride or bromide, or with acetate ions, proceeds rapidly in the presence of tetrabutylammonium salts [24].
The catalytic mechanism involves the formation of transient intermediate products designated as A, B, and C, which arise from the reaction of one molecule of dichloromethane with two, three, and four molecules of sulfur trioxide, respectively [3] [5]. These intermediates are suggested to be chloromethyl chloropolysulfates that decompose slowly at -45 °C but more rapidly when the reaction mixture is warmed to room temperature [3] [5].
The product mixture from phase transfer catalysis consists almost entirely of chloromethyl chlorosulfate and methylene bis(chlorosulfate) in a ratio of approximately 2:1 [3] [5]. Typical yields of chloromethyl chlorosulfate isolated by distillation range from 30-35% [3] [5]. The reaction can be followed as a function of time and reactant concentration using proton nuclear magnetic resonance spectroscopy, providing detailed kinetic information for process optimization [3] [5].
Distillation under reduced pressure represents the primary method for purifying and isolating chloromethyl chlorosulfate from reaction mixtures [2] [22]. This technique is essential due to the compound's relatively low boiling point and thermal sensitivity, which require careful temperature control to prevent decomposition.
The distillation process typically involves a two-part fractionation procedure [2]. In the first stage, the more volatile components are distilled through a 14-inch vacuum-jacketed Vigreux column [2]. The chloromethyl chlorosulfate fraction is collected at a temperature range of 55-58 °C at 18 mmHg pressure [2]. This fraction, weighing approximately 369 grams in a typical preparation, represents the purified chloromethyl chlorosulfate product [2].
The second stage of distillation involves removing the column and distilling the residue up-and-over to collect a fraction at 88-92 °C at approximately 0.1 mmHg [2]. This higher-boiling fraction, weighing approximately 363 grams, consists primarily of methylene bis(chlorosulfate) and other higher molecular weight byproducts [2].
The vacuum distillation setup requires careful design to maintain anhydrous conditions throughout the process [2]. The reaction mixture is filtered under anhydrous conditions through a fritted glass filter prior to distillation, yielding approximately 898 grams of filtrate from a typical preparation [2]. Temperature control during distillation is critical, with the process conducted at 50 °C under vacuum to prevent thermal decomposition of the organosulfate products [22].
For organosulfate compounds in general, vacuum distillation has been successfully employed for purification following synthetic procedures [22]. The process involves removing solvents via distillation under vacuum, followed by redissolution in appropriate solvents for further purification steps [22]. The distillation conditions must be carefully optimized to balance product recovery with thermal stability requirements.
Neutralization and extraction protocols are critical components of chloromethyl chlorosulfate purification, particularly following acid-catalyzed synthesis routes [2] [4]. These procedures serve to remove acidic impurities, inorganic salts, and other byproducts that could interfere with product quality or subsequent reactions.
The neutralization process typically begins with the addition of basic compounds to the reaction mixture following synthesis completion [2] [4]. In the classical sulfur trioxide synthesis, sodium carbonate (20 grams) is added to the reaction mixture ten minutes after sulfur trioxide addition is complete [2]. The mixture is stirred for one hour to ensure complete neutralization of excess acid [2].
Following the initial neutralization with sodium carbonate, sodium bicarbonate (47 grams) is added to the mixture and stirred for an additional ten minutes [2]. This two-stage neutralization process ensures complete removal of acidic species while minimizing the risk of over-neutralization that could lead to product decomposition [2].
For the boron tribromide-catalyzed synthesis, neutralization involves the slow addition of aqueous sodium bicarbonate solution to the reaction system until the pH reaches 7-8 [4]. The neutralized mixture is allowed to stand for phase separation, enabling the isolation of the organic layer containing the desired product [4].
The extraction protocol following neutralization involves collecting the upper organic layer and drying it over anhydrous sodium sulfate [4]. After filtration to remove the drying agent, the organic layer contains the chloromethyl chlorosulfate product along with other organic-soluble components [4]. This dried organic layer can then be subjected to distillation under reduced pressure for final purification [4].
The neutralization and extraction protocols must be carefully controlled to prevent hydrolysis of the chloromethyl chlorosulfate product [6] [8]. Given that chloromethyl chlorosulfate reacts with water, all neutralization and extraction procedures must be conducted under anhydrous conditions or with minimal water contact time [6] [8].
Property | Value | Reference |
---|---|---|
Molecular Formula | CH₂Cl₂O₃S | [6] [8] |
Molecular Weight | 165 g/mol | [6] [8] |
CAS Number | 49715-04-0 | [6] [8] |
Appearance | Colorless to yellow liquid | [8] |
Boiling Point | 45-50 °C at 10 mmHg | [6] [8] |
Density | 1.631 g/mL at 25 °C | [6] [8] |
Flash Point | 176 °F (80 °C) | [6] [8] |
Refractive Index | n₂₀ᴅ = 1.477 | [26] |
Water Solubility | Reacts with water | [6] [8] |
Storage Temperature | 2-8 °C | [8] |
Assay (Purity) | ≥96.0% (typical commercial grade) | [8] |
Method | Yield (%) | Purity (%) | Key Features | Reference |
---|---|---|---|---|
Sulfur trioxide + Dichloromethane (Classical) | 37.3 (chloromethyl chlorosulfate), 49.3 (methylene bis(chlorosulfate)) | Not specified | Direct reaction, requires neutralization | [2] |
Sulfur trioxide + Dichloromethane (Catalytic) | 30-35 | Not specified | Trimethyl borate catalyst, low temperature control | [3] [5] [7] |
Boron tribromide-catalyzed reaction | 85 (main product), 12 (chloromethyl chlorosulfate byproduct) | Not specified | Uses fuming sulfuric acid, chloromethyl chlorosulfate as byproduct | [4] |
Chlorosulfonic acid + Chloroiodomethane | 92 (solution yield) | >99 (gas chromatography area %) | Iodide oxidation process, scalable | [1] [10] |
Industrial scale (similar routes) | Not specified | Not specified | Similar synthetic routes at larger scale |
Synthesis Route | Temperature | Catalyst/Additive | Reaction Time | Product Ratio | Reference |
---|---|---|---|---|---|
Sulfur trioxide + Dichloromethane (Classical) | 25-28 °C | Sodium carbonate, Sodium bicarbonate (neutralization) | 65 minutes (addition) + workup | Chloromethyl chlorosulfate:Methylene bis(chlorosulfate) = Variable | [2] |
Sulfur trioxide + Dichloromethane (Catalytic) | Room temperature to -45 °C | Trimethyl borate (catalytic) | 24 hours | Chloromethyl chlorosulfate:Methylene bis(chlorosulfate) ≈ 2:1 | [3] [5] [7] |
Boron tribromide + Dichloromethane + Sulfuric acid | 20-30 °C | Boron tribromide (17g per mol dichloromethane) | 4 hours | Main product (85%) + Chloromethyl chlorosulfate (12%) | [4] |
Chlorosulfonic acid + Chloroiodomethane | Not specified | Excess chlorosulfonic acid (2 equivalents) | Not specified | Chloromethyl chlorosulfate (92%) | [1] [10] |
The boiling point of chloromethyl chlorosulfate exhibits considerable variation depending on the pressure conditions employed during measurement. Multiple authoritative sources provide different values, reflecting the sensitivity of this measurement to experimental conditions [1] [2] [3] [4] [5] [6].
Source | Boiling Point | Pressure | Temperature Range |
---|---|---|---|
ChemicalBook [1] | 45-50°C | 10 mmHg | Standard reduced pressure |
LookChem [2] | 192.6°C | 760 mmHg | Atmospheric pressure |
CAS Common Chemistry [4] | 85-89°C | 76 Torr | Intermediate pressure |
TCI Chemicals [5] | 50°C | 10 mmHg | Reduced pressure |
Sigma-Aldrich [6] | 50°C | 10 mmHg | Reduced pressure |
The substantial difference between atmospheric pressure boiling points (192.6°C at 760 mmHg) [2] and reduced pressure values (45-50°C at 10 mmHg) [1] [5] [6] demonstrates the compound's thermal sensitivity. The reduced pressure boiling point data shows remarkable consistency across multiple suppliers, with values consistently reported in the 45-50°C range at 10 mmHg pressure [1] [5] [6].
Vapor pressure measurements for chloromethyl chlorosulfate have been reported at 25°C as 0.7±0.4 mmHg [7] [8]. This relatively low vapor pressure indicates limited volatility at ambient temperatures, which has important implications for storage, handling, and environmental considerations. The vapor pressure value suggests that the compound exists predominantly in the liquid phase under standard laboratory conditions.
Density measurements for chloromethyl chlorosulfate show variations depending on the temperature and measurement conditions employed. The compiled data from multiple sources reveals a density range that reflects both measurement uncertainty and potential sample purity variations [1] [2] [4] [5] [3].
Source | Density (g/mL) | Temperature | Measurement Conditions |
---|---|---|---|
ChemicalBook [1] | 1.631 | 25°C | Standard conditions |
LookChem [2] | 1.733 | Not specified | Room temperature assumed |
CAS Common Chemistry [4] | 1.63 | Not specified | Standard reference |
TCI Chemicals [5] | 1.65 | 20°C | Specific gravity measurement |
VWR [3] | 1.65 | 20°C | Commercial specification |
The density values cluster around 1.63-1.65 g/mL for most reliable sources, with the higher value of 1.733 g/mL reported by LookChem [2] potentially representing an outlier or measurement under different conditions. The temperature dependence of density is evident from the slight variations observed between measurements at 20°C and 25°C [1] [5] [3].
Refractive index measurements provide important optical characterization data for chloromethyl chlorosulfate. The compound exhibits a refractive index consistently reported around 1.448 under standard conditions [9] [10].
Source | Refractive Index | Measurement Conditions | Wavelength/Temperature |
---|---|---|---|
ChemicalBook [9] | n 20/D 1.448 | D-line sodium | 20°C, 589 nm |
Bloom Tech [10] | n 20/D 1.448 | D-line sodium | 20°C, 589 nm |
TCI Chemicals [5] | 1.45 | Standard conditions | Not specified |
Thermo Fisher [11] | 1.4460 to 1.4480 | Specification range | 20°C, 589 nm |
The refractive index values demonstrate excellent reproducibility across different sources, with measurements consistently falling within the narrow range of 1.448±0.002 [9] [10] [11]. This consistency indicates the optical properties are well-characterized and reliable for identification purposes.
Nuclear magnetic resonance spectroscopy has proven particularly valuable for monitoring the synthesis and characterization of chloromethyl chlorosulfate. Detailed 1H NMR studies conducted at -45°C in CDCl3 solvent have revealed important mechanistic information about the compound's formation and behavior [12] [13].
The NMR investigations demonstrate that during the catalyzed synthesis reaction, three additional transient products (designated A, B, and C) are formed alongside the target chloromethyl chlorosulfate and methylene bis(chlorosulfate) [12]. These transient species decompose slowly at -45°C but much more rapidly when the reaction mixture is warmed to room temperature, providing additional chloromethyl chlorosulfate and methylene bis(chlorosulfate) [12] [13].
The kinetic studies employing 1H NMR spectroscopy have established that the reaction follows first-order kinetics in the catalyst (trimethyl borate) and approximately third-order kinetics in sulfur trioxide [12]. The NMR data has been instrumental in elucidating the mechanism of chloromethyl chlorosulfate formation, demonstrating that products A, B, and C arise from the reaction of one molecule of dichloromethane with two, three, and four molecules of sulfur trioxide, respectively [12] [13].
Infrared spectroscopy provides complementary structural information for chloromethyl chlorosulfate. Multiple commercial suppliers confirm that the compound exhibits an authentic infrared spectrum that conforms to expected patterns for chlorosulfate compounds [11] [14] [15] [16]. The infrared spectrum serves as a reliable identification tool, with characteristic absorptions corresponding to the sulfonate ester functionality and chloromethyl group vibrations.
The infrared spectroscopic profile includes characteristic bands associated with sulfur-oxygen stretching vibrations typical of chlorosulfate esters, as well as carbon-chlorine and carbon-hydrogen stretching modes characteristic of the chloromethyl substituent. The spectroscopic data consistently confirms the structural integrity of synthesized samples across multiple commercial sources [11] [14] [15] [16].
Mass spectrometric analysis of chloromethyl chlorosulfate reveals fragmentation patterns characteristic of organochlorine and chlorosulfate compounds. The molecular ion peak appears at m/z 165 (or 164.98 for high-resolution measurements), corresponding to the molecular weight of the compound [4] [17].
The mass spectral fragmentation follows patterns typical of chlorinated organic compounds, exhibiting the characteristic isotope pattern resulting from the presence of two chlorine atoms. The molecular ion cluster shows the expected M+2 and M+4 peaks with intensities reflecting the natural abundance of chlorine isotopes (35Cl and 37Cl) [1] [4].
The fragmentation pathways in the mass spectrum include loss of chlorine atoms, loss of the chlorosulfate group, and various rearrangement processes. The base peak and major fragment ions provide structural confirmation and serve as diagnostic tools for compound identification. The mass spectral data supports the molecular formula CH2Cl2O3S and confirms the presence of the expected functional groups [4] [17].
High-resolution mass spectrometry provides precise molecular weight determination at 163.910172 atomic mass units for the most abundant isotopomer [8] [7]. This precise mass measurement enables unambiguous molecular formula confirmation and distinguishes chloromethyl chlorosulfate from potential isomers or related compounds.
Chloromethyl chlorosulfate exhibits high reactivity toward water, undergoing complete hydrolysis rather than simple dissolution [1] [18]. The hydrolysis reaction produces hydrogen chloride and various organic products, making the compound unsuitable for use in aqueous systems [1]. This reactivity with water necessitates stringent moisture exclusion during storage and handling procedures.
The compound's water reactivity represents a fundamental chemical property that influences both its synthetic utility and safety considerations. The hydrolysis pathway involves nucleophilic attack by water molecules on the electrophilic centers within the molecule, leading to cleavage of key bonds and formation of smaller, more stable products [1] [18].
Thermal decomposition behavior of chloromethyl chlorosulfate involves the release of irritating gases and vapors upon heating [19]. While specific decomposition temperatures have not been comprehensively documented in the available literature, the thermal decomposition products include various chlorinated species and sulfur-containing compounds that pose inhalation hazards [19].
The thermal stability profile indicates that the compound should be stored and handled at reduced temperatures to minimize decomposition risks. The recommended storage temperature of 2-8°C helps maintain chemical stability and reduces the likelihood of thermal decomposition [5] [18]. Higher temperatures accelerate decomposition processes and increase the formation of potentially hazardous decomposition products [19].
The thermal decomposition mechanism likely involves multiple pathways, including cleavage of carbon-chlorine bonds, sulfur-oxygen bond rupture, and various rearrangement reactions. The complexity of the decomposition process necessitates careful temperature control during synthetic procedures and storage protocols [19].
Chloromethyl chlorosulfate demonstrates significant reactivity toward nucleophilic species, with established reactivity patterns that have been quantitatively characterized through competitive experiments [12] [13]. The reactivity hierarchy for related chlorosulfate compounds follows the order: methyl chlorosulfate > methylene bis(chlorosulfate) > chloromethyl chlorosulfate >> dichloromethane [12].
The compound undergoes rapid nucleophilic displacement reactions with anionic nucleophiles such as halide ions (chloride, bromide, iodide) and acetate ions [12] [13]. These reactions occur readily in homogeneous solutions using tetrabutylammonium salts in acetonitrile, or in two-phase systems employing chloroform/water with alkali metal salts and phase-transfer catalysts [12].
The nucleophilic substitution reactions produce chloromethylated derivatives through displacement of the chlorosulfate moiety [12] [13]. The displaced chlorosulfate group subsequently undergoes slower decomposition, liberating chloride ion which can then convert additional chloromethyl chlorosulfate to dichloromethane [12]. This secondary reaction pathway demonstrates the complex reactivity network surrounding this compound.
Oxidation and reduction behavior of chloromethyl chlorosulfate has not been extensively documented in the available literature. However, the presence of sulfur in the +6 oxidation state within the chlorosulfate group suggests limited susceptibility to further oxidation under normal conditions. The chloromethyl group may be susceptible to oxidation under vigorous conditions, potentially leading to formyl or carboxyl derivatives.
The compound's behavior toward reducing agents requires careful consideration due to the presence of multiple electrophilic centers. Reduction processes could potentially target the sulfur center, the carbon-chlorine bonds, or both, leading to complex product mixtures depending on the reducing agent and reaction conditions employed.
The moisture sensitivity of chloromethyl chlorosulfate represents a critical stability consideration that affects all aspects of its handling and storage [5] [18]. The compound must be stored under inert gas atmospheres to prevent moisture-induced decomposition and maintained at refrigerated temperatures (2-8°C) to ensure long-term stability [5].
The combination of moisture sensitivity, thermal instability, and high reactivity toward nucleophiles creates a challenging storage and handling profile that requires specialized protocols. These properties, while complicating practical use, also contribute to the compound's utility as a selective reagent for specific synthetic transformations where controlled reactivity is desired [12] [13].
The physical appearance of chloromethyl chlorosulfate as a clear, colorless to yellow liquid facilitates visual monitoring for decomposition or contamination [1] [11] [18]. Color changes may indicate onset of decomposition processes or the presence of impurities that could affect reactivity patterns. The liquid state at room temperature provides convenient handling characteristics while requiring appropriate containment to prevent vapor exposure [1] [18].
Solubility characteristics demonstrate selective dissolution in chlorinated solvents and ethyl acetate while exhibiting complete reactivity (rather than dissolution) in water [1] [18]. This solubility profile enables selective extractions and purifications while requiring complete exclusion of protic solvents that could trigger unwanted side reactions.
Oxidizer;Corrosive;Acute Toxic;Irritant